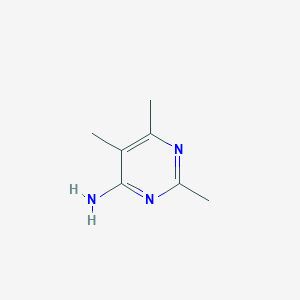

2,5,6-Trimethylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-4-5(2)9-6(3)10-7(4)8/h1-3H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOWKUQKICEGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5,6 Trimethylpyrimidin 4 Amine and Its Derivatives

General Synthetic Routes and Strategies

The construction of the pyrimidine (B1678525) ring, a key component of many biologically active molecules, can be achieved through several established synthetic pathways. These routes offer flexibility in introducing a wide array of substituents onto the pyrimidine core.

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

Nucleophilic substitution is a fundamental reaction type in the synthesis of substituted pyrimidines. bhu.ac.inslideshare.net In this approach, a pyrimidine ring that already contains a leaving group, such as a halogen, is reacted with a nucleophile. The positions most susceptible to nucleophilic attack on the pyrimidine ring are C2, C4, and C6. bhu.ac.inslideshare.net This is due to the electron-withdrawing nature of the two nitrogen atoms in the ring, which makes these carbon atoms electron-deficient. bhu.ac.in

The reactivity of these positions allows for the sequential introduction of different nucleophiles, which is a powerful strategy for creating specifically substituted pyrimidines. acs.org For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. google.com This differential reactivity enables the selective substitution at C4, followed by a subsequent substitution at C2. Chlorinated pyrimidines, which are common starting materials for these reactions, are often prepared from the corresponding pyrimidones by treatment with phosphorus oxychloride. bhu.ac.in

Cyclocondensation Approaches to Pyrimidine Rings

Cyclocondensation reactions are a classic and widely used method for the de novo synthesis of the pyrimidine ring. bu.edu.eg This strategy involves the condensation of a three-carbon component (a 1,3-dielectrophile) with a compound containing an N-C-N fragment (a 1,3-dinucleophile). nih.gov

Commonly used 1,3-dielectrophiles include β-dicarbonyl compounds, while amidines, ureas, and guanidines serve as the N-C-N component. bu.edu.egwikipedia.org The reaction between an amidine and a β-dicarbonyl compound is a typical example, leading to the formation of a 2-substituted pyrimidine. wikipedia.org Similarly, using urea (B33335) or thiourea (B124793) results in the formation of 2-pyrimidinones or 2-thiopyrimidines, respectively. wikipedia.org The Biginelli reaction is a well-known multicomponent variation of this approach. wikipedia.org

Multicomponent Reactions for Pyrimidine Derivatives

Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency in building molecular complexity in a single step. nih.govacs.org These reactions combine three or more starting materials to form a product that contains substantial portions of all the initial reactants. bohrium.com MCRs are particularly valuable for generating libraries of structurally diverse compounds for drug discovery and other applications. acs.orgbohrium.com

Several MCRs have been developed for the synthesis of pyrimidine derivatives. mdpi.com For example, a three-component reaction involving aldehydes, malononitrile, and amidines can be used to produce 4-amino-5-pyrimidinecarbonitriles. arkat-usa.org Another innovative MCR involves the iridium-catalyzed reaction of amidines with up to three different alcohols, providing a regioselective route to highly substituted pyrimidines. nih.govacs.org This method is notable for its sustainability, as it utilizes readily available alcohol building blocks. nih.govacs.org

Synthesis of 2,5,6-Trimethylpyrimidin-4-amine and its Precursors

The specific synthesis of this compound involves the construction of the trimethyl-substituted pyrimidine ring followed by the introduction of the amine group at the 4-position.

Preparation of Key Halogenated Pyrimidine Intermediates

A common strategy for synthesizing substituted aminopyrimidines involves the use of halogenated pyrimidine intermediates. These intermediates serve as electrophilic partners for subsequent nucleophilic substitution reactions with amines. The halogen atom, typically chlorine, acts as a good leaving group.

The synthesis of the required halogenated pyrimidine can be achieved through various methods. For instance, the corresponding pyrimidone can be treated with a chlorinating agent like phosphorus oxychloride to yield the chloropyrimidine. bhu.ac.in In the context of this compound, a key intermediate would be 4-chloro-2,5,6-trimethylpyrimidine. The synthesis of such polysubstituted pyrimidines can be accomplished through cyclocondensation reactions as described in section 2.1.2, followed by chlorination.

| Starting Material | Reagent | Product | Reference |

| 2-Aminopyridines | Isopropylidene methoxymethylenemalonate | Halogenated 4H-pyrido[1,2-a]pyrimidin-4-one | clockss.org |

| 2,4,6-Trichloropyrimidine | Tertiary Amines | 2-(secondary amino)-halogenopyrimidines | google.com |

| Barbituric acid | Phosphorus oxychloride | Trichloropyrimidine | google.com |

Amination Reactions for Introducing the 4-Amine Moiety

The final step in the synthesis of this compound is the introduction of the amino group at the 4-position of the pyrimidine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The key halogenated pyrimidine intermediate, such as 4-chloro-2,5,6-trimethylpyrimidine, is reacted with an ammonia (B1221849) source or a primary or secondary amine. nih.govchemistrytalk.org The reaction of a 4-chloropyrimidine (B154816) with ammonia will displace the chloride to form the corresponding 4-aminopyrimidine (B60600). researchgate.net The reactivity of the C4 position makes this amination reaction generally efficient. google.com

In some cases, the synthesis might proceed through a different isomer, such as the amination of a 2-chloropyrimidine, but for obtaining a 4-amino product, the 4-halo precursor is the direct route. The choice of reaction conditions, including solvent and temperature, can be crucial for achieving a good yield and purity of the final product. google.com

| Starting Material | Reagent | Product | Reference |

| Uridines | p-Toluenesulfonyl chloride, Tertiary amines, aq NH3 | 4-amino-pyrimidine nucleosides | nih.govoup.com |

| Halopyrimidines | Amines | 4-aminopyrimidine derivatives | researchgate.net |

| 4-chloro-2,6-dimethylpyrimidine | Ammonia | 4-amino-2,6-dimethylpyrimidine | orgsyn.org |

Strategies for Methyl Group Introduction and Functionalization

The primary and most classical method for constructing the this compound core involves the condensation of a β-dicarbonyl compound with guanidine. wikipedia.org This approach, known as the Principal Synthesis, is fundamental for creating the pyrimidine ring system. For the target molecule, the key precursors are 3-methyl-2,4-pentanedione (B1204033) and guanidine. The reaction cyclizes these components to form 2-amino-4,5,6-trimethylpyrimidine, which exists in tautomeric equilibrium with this compound.

Once the trimethylated pyrimidine core is established, the methyl groups serve as handles for further functionalization. These substituents, while generally stable, can be activated for subsequent reactions through oxidation or halogenation.

Oxidation of Methyl Groups: The methyl groups on the pyrimidine ring, particularly the one at position 5, are susceptible to oxidation. oup.com This can be achieved using various oxidizing agents to yield a range of functional groups. This transformation is critical as it converts a relatively inert methyl group into a reactive site for further derivatization. For instance, the oxidation of 5-methylcytosine (B146107) (a related pyrimidine) can produce 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxycytosine (5caC). oup.comnih.govrsc.org These oxidized forms provide valuable intermediates for creating analogs with modified properties.

Halogenation of Methyl Groups: While direct halogenation of the pyrimidine ring at C-H positions can be challenging and often requires harsh conditions nih.govchemrxiv.org, functionalization of the methyl groups offers a more controlled alternative. Free-radical halogenation can introduce a halide (e.g., -CH₂Br) to one of the methyl groups, creating an electrophilic site ripe for nucleophilic substitution and the formation of new carbon-carbon or carbon-heteroatom bonds.

Derivatization and Analog Design

The this compound scaffold provides multiple sites for chemical modification, enabling the design and synthesis of a vast library of analogs. Key strategies focus on substitution at the carbon skeleton, modification of the exocyclic amino group, and the construction of fused heterocyclic systems.

Strategies for C-Substitution Modifications

Carbon-carbon and carbon-heteroatom bond formation are pivotal for expanding the structural diversity of the core molecule. The primary strategy for C-substitution on the this compound framework involves leveraging the functionalized methyl groups described previously.

From Halogenated Methyl Groups: A brominated methyl group (-CH₂Br) is an excellent electrophile for reactions with various nucleophiles. For example, it can react with organometallic reagents in coupling reactions or with carbanions to form new C-C bonds, effectively elongating the carbon chain or introducing new cyclic or aromatic moieties.

From Oxidized Methyl Groups: The aldehyde group of a 5-formyl derivative can participate in numerous C-C bond-forming reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, providing pathways to a wide array of complex substituents. The carboxylic acid from a 5-carboxy derivative can be converted into an acid chloride or activated ester to form amides or esters, further diversifying the molecular structure. While electrophilic substitution on the pyrimidine ring itself typically favors the C5 position, this site is already occupied in the target molecule. wikipedia.org Therefore, derivatization relies heavily on the reactivity of the appended methyl groups.

N-Substitution and Linker Chemistry

The exocyclic amino group at the C4 position is a primary nucleophile and a key site for derivatization. Its modification is a common strategy for altering the molecule's physicochemical properties or for attaching it to other molecular entities via chemical linkers.

N-Alkylation: The amino group can be mono- or di-alkylated using various methods. Direct alkylation with alkyl halides is a common approach, though selectivity can be a challenge. nih.gov Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing specific alkyl groups. mdpi.com These alkyl chains can be simple substituents or can incorporate terminal functional groups (e.g., -OH, -COOH, -NH₂) to serve as linkers for conjugation to biomolecules or surfaces. nih.gov

N-Acylation: Acylation of the amino group to form amides is another facile and widely used derivatization technique. wikipedia.org This is typically achieved using acyl chlorides, anhydrides, or activated esters. This reaction allows for the introduction of a vast array of functionalities, from simple acyl groups to complex molecular linkers designed for specific applications, such as in antibody-drug conjugates. The Ugi and related multicomponent reactions also provide a powerful platform for creating complex peptidomimetic structures attached to the amino group in a single step. beilstein-journals.org

Table 1: Examples of N-Substitution Reactions on Aminopyrimidines

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Carboxylic Acid, Sodium Borohydride | N-Alkylaminopyridine | mdpi.com |

| N-Alkylation | 2,5-Furandimethanol, Iridium Catalyst | N,N'-Disubstituted 2,5-Bis(aminomethyl)furan | nih.gov |

| N-Acylation | Acyl Chlorides / Anhydrides | N-Acylamide | wikipedia.org |

| Multicomponent Reaction (Ugi) | Aldehyde, Isocyanide, Carboxylic Acid | Peptidomimetic Conjugate | beilstein-journals.org |

Heterocyclic Fused Pyrimidine Analogues

Fusing additional heterocyclic rings onto the pyrimidine core generates structurally complex and rigid scaffolds, which are of significant interest in medicinal chemistry. The this compound, particularly its 2-aminopyrimidine (B69317) tautomer, is an excellent precursor for constructing such systems.

Imidazo[1,2-a]pyrimidines: This bicyclic system is readily synthesized through the condensation of a 2-aminopyrimidine with an α-haloketone. organic-chemistry.orgnih.gov The reaction proceeds via initial N-alkylation of the endocyclic nitrogen at position 1, followed by an intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring. Green chemistry approaches using gold nanoparticles or alumina (B75360) as catalysts under microwave irradiation have been developed to improve the efficiency and environmental footprint of this transformation. nih.govmdpi.com

Pyrimido[4,5-b]indoles: These tricyclic structures can be synthesized through several routes. One approach involves a four-component reaction using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide as the nitrogen source to construct the pyrimidine ring onto the indole (B1671886) framework. mdpi.com Alternatively, one can start with a pre-functionalized pyrimidine. For example, reduction of a nitro group on a C5-substituted pyrimidine followed by intramolecular cyclization can form the indole ring. nih.gov

Pyrimido[4,5-b]quinolines: These analogs are often prepared via multicomponent reactions. For instance, an aminopyrimidine can be reacted with a β-diketone (like dimedone) and an aromatic aldehyde in a one-pot synthesis to construct the fused quinoline (B57606) ring system. nih.govresearchgate.netsharif.edu Subsequent functionalization, such as through a Vilsmeier-Haack reaction, can introduce further substituents onto the newly formed ring. nih.gov

Table 2: Synthesis of Fused Heterocyclic Systems from Aminopyrimidines

| Fused System | Key Reagents | General Method | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine, α-Haloketone | Condensation/Cyclization | organic-chemistry.org, nih.gov |

| Pyrimido[4,5-b]indole | Indole-3-carboxaldehyde, Aldehyde, NH₄I | Four-Component Annulation | mdpi.com |

| Pyrimido[4,5-b]quinoline | Aminopyrimidine, Dimedone, Aldehyde | One-Pot Multicomponent Reaction | nih.gov, researchgate.net |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for delineating the carbon-hydrogen framework of 2,5,6-Trimethylpyrimidin-4-amine. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different proton environments within the molecule. The methyl groups at positions 2, 5, and 6, along with the amine protons, each produce distinct resonances.

Methyl Protons (C2-CH₃, C5-CH₃, C6-CH₃): These protons typically appear as sharp singlet signals in the upfield region of the spectrum, generally between δ 2.0 and 2.5 ppm. The exact chemical shifts can be influenced by the electronic effects of the pyrimidine (B1678525) ring and the amino group.

Amine Protons (NH₂): The protons of the primary amine group give rise to a broad singlet. Its chemical shift is variable and can be influenced by factors such as solvent, concentration, and temperature.

Detailed analysis of the integrated peak areas in the ¹H NMR spectrum confirms the ratio of the different types of protons, consistent with the molecular structure.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C2-CH₃ | ~2.4 | Singlet | 3H |

| C5-CH₃ | ~2.1 | Singlet | 3H |

| C6-CH₃ | ~2.3 | Singlet | 3H |

| NH₂ | Variable | Broad Singlet | 2H |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments in this compound.

Methyl Carbons (C2-CH₃, C5-CH₃, C6-CH₃): The signals for the three methyl carbons are found in the upfield region of the spectrum, typically between δ 15 and 25 ppm.

Pyrimidine Ring Carbons (C2, C4, C5, C6): The carbon atoms of the heterocyclic ring resonate at lower field due to the influence of the nitrogen atoms and the aromatic character of the ring. The carbon atom C4, bonded to the amino group, and carbons C2 and C6, adjacent to nitrogen atoms, will have distinct chemical shifts, generally appearing in the range of δ 150-170 ppm. The C5 carbon, substituted with a methyl group, will have a chemical shift in a different region of the downfield part of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2-CH₃ | 15 - 25 |

| C5-CH₃ | 15 - 25 |

| C6-CH₃ | 15 - 25 |

| C5 | ~110 - 125 |

| C2 | ~155 - 165 |

| C4 | ~160 - 170 |

| C6 | ~160 - 170 |

Note: These are predicted ranges and actual values can differ based on experimental conditions.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

Correlation Spectroscopy (COSY): While less critical for this specific molecule due to the lack of proton-proton spin coupling between different functional groups, COSY can be used to confirm the absence of such couplings.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of this compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula as C₇H₁₁N₃. The experimentally measured exact mass will be very close to the calculated theoretical mass for this formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nist.gov This technique is routinely used to assess the purity of a sample of this compound. The liquid chromatograph separates the target compound from any impurities, and the mass spectrometer provides mass information for each separated component. A pure sample will show a single major peak in the chromatogram with the expected m/z value corresponding to the protonated molecule [M+H]⁺ of this compound. nist.gov

X-ray Crystallography Studies of Pyrimidine Derivatives

X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. This technique has been widely applied to various pyrimidine derivatives, offering crucial information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Solid-State Structure

The analysis of single crystals of pyrimidine compounds by X-ray diffraction provides a precise map of electron density, from which the atomic positions can be determined with high accuracy. Studies on substituted pyrimidines reveal characteristic structural features and intermolecular interactions that govern their solid-state properties.

A notable example is the crystal structure of 2-chloro-6-methylpyrimidin-4-amine, a compound structurally similar to this compound. In the crystal structure of this analog, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. acs.orgnih.gov These dimers are further connected through additional N—H⋯N hydrogen bonds, creating a two-dimensional network. acs.orgnih.gov Furthermore, slipped π–π stacking interactions between the pyrimidine rings of inversion-related molecules contribute to the stability of the crystal packing, with a centroid-to-centroid distance of 3.5259 (11) Å. acs.orgnih.gov

The planarity of the pyrimidine ring is a common feature, though substituents can cause minor deviations. For instance, in 2-chloropyrimidin-4-amine, the chloro and amino substituents lie nearly in the mean plane of the pyrimidine ring. The crystal packing of this molecule is also dominated by N—H⋯N hydrogen bonds, forming undulating two-dimensional networks.

The detailed crystal data for a related compound, 2-chloro-6-methylpyrimidin-4-amine, is presented below, offering a reference for the anticipated crystallographic parameters of similar pyrimidine structures.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1256 (8) |

| b (Å) | 7.8537 (8) |

| c (Å) | 13.0769 (15) |

| β (°) | 115.678 (1) |

| Volume (ų) | 659.54 (13) |

| Z | 4 |

| Temperature (K) | 296 |

Co-crystal Structures with Biological Targets (e.g., proteins)

The therapeutic potential of many pyrimidine derivatives stems from their ability to bind to biological macromolecules, such as proteins, and modulate their function. Co-crystallization of these compounds with their target proteins, followed by X-ray diffraction analysis, provides invaluable atomic-level details of the binding interactions. This information is instrumental in structure-based drug design.

A significant class of proteins targeted by pyrimidine derivatives are protein kinases, which play crucial roles in cell signaling and are often implicated in diseases like cancer. The pyrimidine scaffold can serve as a "hinge-binding" motif, forming hydrogen bonds with the backbone of the protein kinase in the ATP-binding pocket.

For example, various pyrimidine-based inhibitors have been co-crystallized with kinases such as Aurora kinase and Epidermal Growth Factor Receptor (EGFR) kinase. acs.orgnih.gov These studies reveal that the pyrimidine core establishes key hydrogen bonds, while the substituents at different positions on the ring engage in specific interactions with other regions of the active site, thereby determining the compound's potency and selectivity. acs.orgnih.gov

In one such study, a series of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives were designed as Aurora A kinase inhibitors. acs.org The co-crystal structures of these compounds with the kinase domain would reveal the precise binding mode and the interactions responsible for their inhibitory activity. Similarly, 2-aminopyrimidine (B69317) derivatives have been developed as inhibitors of EGFR C797S, a mutation that confers resistance to some cancer therapies. nih.gov Molecular docking studies, which are often guided by and validated with co-crystal structures, suggest that these inhibitors form crucial hydrogen bonds with residues such as Met793 and Lys745 in the EGFR active site. nih.gov

The general principle of co-crystallization involves preparing a stable complex of the protein and the ligand (the pyrimidine derivative) and then screening for crystallization conditions. Once suitable crystals are obtained, X-ray diffraction data is collected to solve the three-dimensional structure of the complex. This allows for a detailed analysis of the binding site, including the hydrogen bonds, hydrophobic interactions, and other forces that stabilize the protein-ligand complex.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties and predict the chemical reactivity and stability of different molecular forms.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common method for studying the influence of substituents and solvents on the tautomeric equilibria of heterocyclic compounds. academie-sciences.fr DFT calculations can provide insights into the optimized geometries and relative stabilities of different tautomers in both the gas phase and in solution. academie-sciences.fr

For a molecule like 2,5,6-Trimethylpyrimidin-4-amine, DFT calculations can be used to determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties are fundamental to understanding the molecule's reactivity. For instance, the HOMO and LUMO energies are indicators of the molecule's ability to donate or accept electrons, respectively, which is crucial for predicting its behavior in chemical reactions and its interaction with biological receptors.

Tautomerism, a specific form of isomerism involving the migration of a hydrogen atom, is a critical consideration for pyrimidinamines. academie-sciences.frchemicalbook.com The 4-aminopyrimidine (B60600) core of the title compound can potentially exist in different tautomeric forms, primarily the amine and imine forms. The ratio between these tautomers is influenced by factors such as the molecular structure, temperature, solvent, and pH. researchgate.net In similar heterocyclic systems, quantum-chemical calculations have shown that while one tautomer may be more stable in the gas phase, the presence of a solvent can significantly alter the relative stabilities. nih.gov For many pyrimidine (B1678525) derivatives, the amino tautomer is the more stable form. nih.gov

Isomerism extends beyond tautomerism to include constitutional isomers and stereoisomers. nih.govkhanacademy.org Constitutional isomers have the same molecular formula but different atomic connectivity. khanacademy.org For this compound, constitutional isomers would involve different arrangements of the methyl groups and the amine group on the pyrimidine ring. Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. nih.gov While this compound itself is achiral, derivatives of it could contain chiral centers, leading to enantiomers and diastereomers which may have distinct biological activities. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein receptor.

Molecular docking is a key tool in drug discovery used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Studies on various pyrimidine derivatives have successfully used docking to elucidate their binding modes within the active sites of enzymes and receptors. For example, docking studies on pyrimidine analogues have identified key interactions, such as hydrogen bonds and pi-alkyl interactions, with residues in the binding pocket of proteins like cyclin-dependent kinase 2 (CDK2). nih.gov

In the context of this compound, docking simulations could predict its binding affinity and mode of interaction with various potential protein targets. Such analyses reveal crucial interactions, like hydrogen bonds formed by the pyrimidine nitrogens or the amino group, and hydrophobic interactions involving the methyl groups. tcmsp-e.com These simulations can help identify key amino acid residues that stabilize the ligand-protein complex, providing a basis for designing more potent and selective derivatives. tcmsp-e.com

Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives

| Pyrimidine Derivative Class | Protein Target | Key Findings from Docking Analysis | Reference |

|---|---|---|---|

| Monocyclic and Bicyclic Pyrimidines | Human A2A Adenosine Receptor (A2A AR) | Binding is stabilized by aromatic stacking and hydrogen bonds with key residues like Phe168, Glu169, and Asn253. | tcmsp-e.com |

| General Pyrimidine Analogues | Cyclin-Dependent Kinase 8 (CDK8) | Identified favorable binding interactions within the protein's binding pocket. | nih.gov |

| Substituted Pyrimidines | Human Cyclin-Dependent Kinase 2 (CDK2) | Showed hydrogen bonding with residues such as LYS 33 and THR 14, along with alkyl-pi interactions. | nih.gov |

| Hybrid 4,6-dihydrazone Pyrimidines | B-cell lymphoma 2 (Bcl-2) | Docking studies were used to complement experimental findings on antitumor activity. | mdpi.com |

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with multiple rotatable bonds, identifying the low-energy conformations is crucial as these are the most likely to be biologically active.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the fluctuations and conformational changes of the ligand and the protein target over time. tcmsp-e.com For this compound, MD simulations could be used to assess the stability of its predicted binding pose within a receptor's active site. By simulating the movement of atoms over a period of time, researchers can confirm if the key interactions identified in docking are maintained, thus validating the proposed binding mode. tcmsp-e.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activity. researchgate.net

QSAR studies involve calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the observed activity. nih.govresearchgate.net

Numerous QSAR studies have been successfully performed on various classes of pyrimidine derivatives to understand the structural requirements for activities like anticancer, anti-rheumatoid, and antileishmanial effects. nih.govresearchgate.netnih.gov These models can identify which molecular features are critical for enhancing or diminishing the activity. For example, a QSAR study on pyrimidine derivatives as Aedes aegypti larvicides found that steric properties, hydrophobic polar surface area, and the pattern of substituent groups were responsible for their activity. researchgate.net

For a compound like this compound, QSAR models developed for related pyrimidinamines could predict its potential biological activity and guide the synthesis of new derivatives with improved potency.

Table 2: Overview of Selected QSAR Studies on Pyrimidine Derivatives

| Derivative Class | Biological Activity | Modeling Methods | Key Outcome | Reference |

|---|---|---|---|---|

| Furopyrimidines and Thienopyrimidines | VEGFR-2 Inhibition (Anticancer) | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | The non-linear ANN model showed superior predictive power over the MLR model. | nih.gov |

| Pyrrolo-pyrimidine derivatives | BTK Inhibition (Anti-Rheumatoid Arthritis) | QSARINS software | Identified crucial molecular features for pharmacophore optimization. | nih.gov |

| General Pyrimidine derivatives | Larvicidal activity against Aedes aegypti | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | The model confirmed that 3D structure, steric properties, and logP are responsible for activity. | researchgate.net |

| General Pyrimidine derivatives | Antileishmanial activity | Principal Components Analysis (PCA), MLR, Non-linear Regression (RNLM) | Developed robust models to predict activity and guide the design of new potent compounds. | researchgate.net |

Development of Predictive Models for Biological Activity

Predictive models for biological activity aim to establish a mathematical relationship between the chemical structure of a compound and its biological effect. These models are typically developed using a set of compounds with known activities, which is then used to predict the activity of new or untested molecules.

While no specific predictive models for the biological activity of this compound have been developed, the general approach would involve Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are built on the principle that the biological activity of a chemical is directly related to its molecular structure. nih.gov

The development of a QSAR model for a series of pyrimidine derivatives, for instance, would involve the following steps:

Data Collection: A dataset of pyrimidine compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), Support Vector Machines (SVM), or Random Forests would be used to create a model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques to ensure its reliability.

For a hypothetical series of aminopyrimidine analogs, a QSAR study might yield a model that could predict their activity against a specific biological target.

Table 1: Hypothetical Data for a QSAR Model of Aminopyrimidine Analogs

| Compound | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Key Descriptors |

|---|---|---|---|

| Analog 1 | 6.5 | 6.4 | LogP, Molecular Weight, Dipole Moment |

| Analog 2 | 7.2 | 7.1 | Polar Surface Area, Number of H-bond donors |

| Analog 3 | 5.8 | 5.9 | Rotatable bonds, Molar Refractivity |

| This compound | Unknown | To be predicted | Calculable |

Identification of Key Structural Descriptors

A crucial outcome of QSAR studies is the identification of key structural descriptors that are most influential in determining the biological activity of a compound. These descriptors provide insights into the mechanism of action and guide the design of new, more potent molecules.

For a class of compounds like 4-amino-2,6-diarylpyrimidine-5-carbonitriles, a QSAR analysis revealed that lower dipole moment and partition coefficient (logP) values, along with specific atomic charges on the pyrimidine ring, were associated with higher anti-inflammatory activity. scielo.br

If such a study were conducted on a series including this compound, it might identify descriptors such as:

Lipophilicity (logP): The hydrophobicity of the molecule, which influences its ability to cross cell membranes.

Electronic Properties: The distribution of charges within the molecule, such as the partial charges on the nitrogen atoms of the pyrimidine ring and the amine group, which could be critical for receptor binding.

Steric Factors: The size and shape of the molecule, determined by the methyl groups, which could affect how it fits into a binding pocket.

Table 2: Hypothetical Key Structural Descriptors for a Class of Bioactive Aminopyrimidines

| Descriptor | Type | Potential Influence on Activity |

|---|---|---|

| LogP | Lipophilicity | Membrane permeability and solubility |

| Dipole Moment | Electronic | Strength of polar interactions with target |

| Polar Surface Area (PSA) | Electronic | Hydrogen bonding capacity and permeability |

| Atomic Charge on N1 | Electronic | Key interaction point with the biological target |

| Molecular Shape | Steric | Complementarity to the binding site |

Prediction of ADME Properties (Computational)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetic profiles are a major cause of clinical trial failures. github.com In silico ADME prediction allows for the early identification of compounds that are likely to have unfavorable properties.

While there are no specific published ADME predictions for this compound, various computational tools and models are available to estimate these properties for any given chemical structure. mdpi.com

In Silico Assessment of Lipophilicity and Permeability

Lipophilicity and permeability are fundamental ADME properties that govern a drug's absorption and distribution.

Lipophilicity , commonly expressed as the logarithm of the partition coefficient (logP), describes the distribution of a compound between an oily (non-polar) and an aqueous (polar) phase. It is a key determinant of how well a drug can cross biological membranes. japsonline.com Numerous computational methods exist to predict logP values based on the structure of a molecule.

Permeability refers to the ability of a compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier. In silico models often predict permeability through Caco-2 cells, a human colon adenocarcinoma cell line that serves as an in vitro model of the human intestinal epithelium. mdpi.com

For this compound, these properties could be estimated using various online platforms and software packages. The results would typically be presented in a table alongside other relevant physicochemical properties.

Table 3: Hypothetical In Silico ADME Predictions for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 137.18 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (calculated) | e.g., 1.5 | Indicates moderate lipophilicity |

| Polar Surface Area (PSA) | e.g., 51.8 Ų | Suggests good oral bioavailability |

| Caco-2 Permeability (logPapp) | e.g., >0.9 | Predicted to have high permeability |

| Human Intestinal Absorption | e.g., >90% | Predicted to be well-absorbed from the gut |

Note: The predicted values in this table are illustrative examples and not based on actual calculations for this compound.

These computational predictions, while not a substitute for experimental data, provide valuable early insights into the potential drug-likeness of a compound and help guide further experimental work.

Biological Activity Profiling and Mechanistic Investigations

In Vitro Cellular Assays for Antiproliferative Activity

The antiproliferative activity of aminopyrimidine derivatives has been evaluated across various cancer cell lines, demonstrating significant cytotoxicity. A notable derivative, identified as Compound 6O, which is a N-(2,6-dichloro-3,5-dimethoxyphenyl)-4,6-dimethyl-5-(oxetan-3-yloxy)pyrimidin-2-amine, has shown potent effects against hepatocellular carcinoma (HCC). In vitro studies using the MTT assay determined the half-maximal inhibitory concentration (IC₅₀) of this compound. Treatment of Hep3B and Huh7 cells, two HCC cell lines known to overexpress the FGF19-FGFR4 signaling pathway, with Compound 6O resulted in IC₅₀ values of 4.5 µM and 25.2 µM, respectively. nih.gov

Another promising 2-aminopyrimidine (B69317) derivative, Compound 2n, was found to selectively suppress the proliferation of breast cancer cells that exhibit dysregulated Fibroblast Growth Factor Receptor 4 (FGFR4) signaling, with an IC₅₀ value of 0.38 µM. nih.gov These findings highlight the potent and selective anticancer activity of this class of compounds.

Table 1: Cytotoxicity of Aminopyrimidine Derivatives in Cancer Cell Lines

This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| Compound 6O | Hep3B | Hepatocellular Carcinoma | 4.5 | nih.gov |

| Compound 6O | Huh7 | Hepatocellular Carcinoma | 25.2 | nih.gov |

| Compound 2n | MDA-MB-453 | Breast Cancer | 0.38 | nih.gov |

Investigations into the cellular mechanisms of these compounds indicate they influence key pathways involved in cell survival and proliferation. For instance, Compound 2n was shown to inhibit the phosphorylation of FGFR4 in a dose-dependent manner in MDA-MB-453 breast cancer cells. nih.gov This action consequently blocked the activation of downstream signaling partners, including Fibroblast Growth Factor Receptor Substrate 2 (FRS2), Extracellular signal-regulated kinases (ERK1/2), and Protein Kinase B (AKT), while the total protein levels remained unchanged. nih.gov This demonstrates a direct impact on the FGFR4 signaling cascade, which is crucial for tumor cell growth.

While specific studies detailing the effects of Compound 6O or 2n on cell cycle progression and apoptosis induction through methods like flow cytometry are not extensively detailed in the available literature, research on other related derivatives provides insight. For example, studies on other novel aminopyrimidine compounds have demonstrated the ability to induce cell cycle arrest and trigger apoptosis in cancer cells. researchgate.net One such derivative was found to cause cell cycle arrest at the G2/M phase and activate mitochondrial apoptosis. researchgate.net This suggests that a common mechanism of action for this class of compounds may involve the disruption of the cell cycle and the induction of programmed cell death.

Enzyme Inhibition Studies

The primary molecular target for the anticancer activity of these aminopyrimidine derivatives has been identified and validated as Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govnih.gov FGFR4 is a tyrosine kinase receptor that, when activated by ligands like FGF19, plays a role in the development of certain cancers, particularly hepatocellular carcinoma. nih.gov

Compound 6O was identified as a selective FGFR4 kinase inhibitor. nih.govnih.gov Its selectivity was confirmed by comparing its inhibitory activity against FGFR4 to other subtypes in the FGFR family. The results showed that Compound 6O has a significantly higher inhibitory effect on FGFR4 compared to FGFR1, FGFR2, and FGFR3. nih.gov Similarly, Compound 2n was developed as a highly selective FGFR4 inhibitor, showing potent enzymatic inhibition of FGFR4 while completely sparing FGFR1, FGFR2, and FGFR3. nih.govnih.gov This high degree of selectivity is a critical attribute, as it can minimize off-target effects.

The inhibitory potency of these compounds against their target enzyme, FGFR4, has been quantified through kinetic studies. These studies have determined the IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

For Compound 6O, a follow-up kinase assay with seven different concentrations determined its IC₅₀ value for FGFR4 inhibition to be 75.3 nM. nih.govresearchgate.net For Compound 2n, the inhibitory activity was even more potent, with a reported IC₅₀ value of 2.6 nM. nih.gov Furthermore, the binding affinity of Compound 2n to FGFR4 was characterized by a dissociation constant (Kd) of 3.3 nM. nih.govnih.gov While the literature extensively documents the potent inhibitory concentrations, a detailed kinetic analysis to definitively characterize the mechanism as competitive, non-competitive, or otherwise for these specific compounds is not explicitly provided in the reviewed sources. However, the description of binding at the ATP-binding hinge region often suggests a competitive mode of action.

Table 2: Enzyme Inhibition Profile of Aminopyrimidine Derivatives against FGFR4

This table is interactive. You can sort and filter the data.

| Compound | Parameter | Value | Citation |

| Compound 6O | IC₅₀ | 75.3 nM | nih.govresearchgate.net |

| Compound 2n | IC₅₀ | 2.6 nM | nih.gov |

| Compound 2n | K_d | 3.3 nM | nih.govnih.gov |

Molecular docking studies have provided significant insights into the interactions between the aminopyrimidine inhibitors and the FGFR4 enzyme at an atomic level. nih.govnih.gov These studies help to explain the observed potency and selectivity.

The binding mode of these inhibitors typically involves the aminopyrimidine core forming hydrogen bonds with the hinge region of the FGFR4 kinase domain. For a related inhibitor, BLU9931, the 2,6-dichloro-3,5-dimethoxy substituent on the phenyl ring was shown to be crucial for enhancing potency and selectivity by occupying a hydrophobic pocket located behind the valine gatekeeper residue (Val550). chemrxiv.org One of the methoxy (B1213986) groups also forms a hydrogen bond with the backbone of the conserved DFG motif. chemrxiv.org

For Compound 6O, molecular docking suggests that the dimethyl groups on the pyrimidine (B1678525) ring play a role in preventing a proper conformation for covalent bonding to FGFR1, 2, and 3, thus contributing to its high selectivity for FGFR4. nih.gov Furthermore, the presence of a smaller fluorine atom on the dimethoxyphenyl ring of Compound 6O allows for a suitable conformation for a strong binding interaction with FGFR4. nih.govresearchgate.net These structural features collectively provide a clear rationale for the compound's high affinity and selectivity for its target enzyme.

Receptor Binding and Modulation

The interaction of small molecules with specific receptors is a fundamental mechanism for eliciting a physiological response. The following sections delve into the known receptor binding and modulation activities of 2,5,6-Trimethylpyrimidin-4-amine and related compounds.

Ligand Binding Assays (e.g., 5-HT₆ Receptor Antagonism)

No direct studies have been identified in the available scientific literature that specifically investigate the ligand binding affinity of this compound for the 5-HT₆ receptor. The 5-HT₆ receptor, a member of the serotonin (B10506) receptor family, is primarily expressed in the central nervous system and is a target for the development of cognitive enhancers and treatments for neuropsychiatric disorders. wikipedia.orgnih.gov While numerous pyrimidine-containing compounds have been explored as 5-HT₆ receptor ligands, specific binding data for this compound is not available. nih.govnih.gov

Functional Assays for Receptor Activation or Inhibition

Consistent with the lack of ligand binding data, there are no published functional assays detailing the activation or inhibition of the 5-HT₆ receptor or any other receptor by this compound. Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. Such studies would be necessary to understand the potential pharmacological effects of this compound.

Antimicrobial and Antiviral Activity (In Vitro Studies)

The pyrimidine scaffold is a common feature in numerous compounds exhibiting antimicrobial and antiviral properties. nih.govnih.gov This section reviews the available information on the in vitro activity of this compound and related derivatives against various pathogens.

Broad-Spectrum Antibacterial and Antifungal Screening

Specific broad-spectrum antibacterial and antifungal screening data for this compound are not reported in the reviewed literature. However, the broader class of pyrimidine derivatives has been extensively studied for such activities. researchgate.netinnovareacademics.in For instance, various substituted pyrimidines have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans. nih.govnih.gov The antimicrobial potential of pyrimidine derivatives is often influenced by the nature and position of substituents on the pyrimidine ring. nih.gov

A study on various 2-aminopyrimidine derivatives showed that their minimum inhibitory concentration (MIC) values varied against a panel of bacteria and yeasts, highlighting the importance of specific structural features for antimicrobial activity. nih.gov Another research effort on pyrimidine derivatives synthesized via the Biginelli reaction also reported compounds with significant antibacterial and antifungal properties. mdpi.com

General Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Tested Organisms | General Findings | Reference |

|---|---|---|---|

| 2-Aminopyrimidine derivatives | Gram-positive bacteria, Gram-negative bacteria, Yeasts | Activity is structure-dependent. | nih.gov |

| Bicyclic and Tricyclic Pyrimidines | Escherichia coli, Bacillus subtilis, Candida albicans | Some derivatives showed antibacterial and antifungal activity. | nih.gov |

| Biginelli Reaction Pyrimidines | Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger | Substituents on the pyrimidine ring significantly affect activity. | mdpi.com |

Antiviral Efficacy against Specific Viral Targets (e.g., HIV-RT)

There is no specific information available regarding the antiviral efficacy of this compound against Human Immunodeficiency Virus Reverse Transcriptase (HIV-RT) or other viral targets. Nevertheless, the pyrimidine core is a key component of many antiviral drugs, including some non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The discovery of novel pyrimidine-containing compounds with antiviral activity remains an active area of research. nih.govnih.gov For example, some aminopyrimidine derivatives have been identified as potential inhibitors of flavivirus proteases. nih.gov

Mechanisms of Antimicrobial/Antiviral Action

Due to the absence of specific studies on this compound, its precise mechanism of antimicrobial or antiviral action is unknown. However, the general mechanisms for related pyrimidine derivatives can be considered.

Antimicrobial Mechanisms: The antimicrobial action of pyrimidine derivatives can be diverse. Some may inhibit essential enzymes in bacteria or fungi, interfere with cell wall synthesis, or disrupt cell membrane integrity. youtube.com For example, some antibiotics target bacterial protein synthesis by binding to ribosomal subunits. youtube.com

Antiviral Mechanisms: The antiviral mechanisms of pyrimidine-containing compounds often involve the inhibition of key viral enzymes. ebsco.comyoutube.comyoutube.com For instance, many antiviral drugs act as nucleoside or nucleotide analogues that, after phosphorylation, get incorporated into the growing viral DNA or RNA chain, leading to chain termination. nih.gov Others can be non-nucleoside inhibitors that bind to allosteric sites on viral enzymes like reverse transcriptase, altering their conformation and inhibiting their function. ebsco.com

Microtubule Targeting Agent Research

Microtubule targeting agents are a significant class of compounds in therapeutic research, known for their ability to interfere with the dynamics of microtubule assembly and disassembly. This disruption can lead to cell cycle arrest and apoptosis, making them valuable candidates for further investigation. While many pyrimidine derivatives have been explored for these properties, specific research into this compound as a microtubule targeting agent is not present in the reviewed scientific literature.

The inhibition of tubulin polymerization is a key mechanism for many microtubule targeting agents. In a typical study, the effect of a compound on the polymerization of tubulin into microtubules would be quantified. This is often done using in vitro assays with purified tubulin, where the increase in turbidity or fluorescence upon polymerization is measured in the presence and absence of the test compound.

No data from tubulin polymerization inhibition assays specifically for this compound were found in the public domain. Therefore, no table of inhibitory concentrations (e.g., IC50 values) can be provided.

A number of microtubule destabilizing agents exert their effects by binding to the colchicine (B1669291) binding site on β-tubulin. nih.govnih.govnih.gov Investigations into whether a compound binds to this site often involve competitive binding assays with radiolabeled colchicine or fluorescence-based assays. frontiersin.org Molecular docking studies are also commonly employed to predict the binding mode and affinity of a compound within the colchicine binding pocket. nih.gov

There are no published studies that investigate the binding of this compound to the colchicine site on tubulin. Consequently, there is no experimental data or computational modeling to report on this specific interaction.

Structure Activity Relationship Sar Studies of 2,5,6 Trimethylpyrimidin 4 Amine Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of pyrimidine-based compounds can be significantly altered by modifying the substituents on the pyrimidine (B1678525) ring. nih.gov These modifications can influence the molecule's size, shape, electronics, and lipophilicity, thereby affecting its interaction with biological targets.

The introduction of alkyl and aryl groups at various positions on the pyrimidine ring has a profound impact on biological activity.

Alkyl Substitutions: The size and nature of alkyl groups can influence activity. For instance, in a series of pyrimidine derivatives, replacing a methyl group with a bulkier ethyl group at the C2 position using LiHMDS as a base mediator was successful, whereas the use of KHMDS was not, indicating that steric hindrance can affect synthetic accessibility and subsequent biological evaluation. acs.org In some cases, increasing the lipophilicity with a long aliphatic chain can enhance efficacy. nih.gov

Aryl Substitutions: Aryl substitutions offer a way to explore interactions with aromatic binding pockets in target proteins. In studies of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), introducing an aryl chain at the R³ position was shown to contribute to antiproliferative potency. mdpi.com Specifically, a 4-biphenyl group, which has low electron-donating ability, had a moderate growth inhibitory effect in a xenograft tumor model. mdpi.com In another study, the presence of an unsubstituted aryl bromo ethylidene side chain was important for the inhibitory activity of certain aminopyrimidine-2,4-diones. mdpi.com However, bulky substitutions on a phenyl ring can cause molecules to adopt unfavorable orientations in a binding pocket, limiting hydrophobic interactions and reducing activity. nih.gov

Table 1: Effect of Alkyl and Aryl Substitutions on Biological Activity

| Parent Compound/Series | Position of Substitution | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2-Sulfonyl Pyrimidine | C2 | Ethyl | Successful substitution leading to 2-ethyl pyrimidine. acs.org | acs.org |

| 2-Sulfonyl Pyrimidine | C2 | Isopropyl (bulkier) | Required change in reagent (LiHMDS) to achieve substitution, indicating steric challenges. acs.org | acs.org |

| 3,4-dihydropyrimidin-2(1H)-ones | R³ | Aryl chain | Contributed to anti-proliferative potency. mdpi.com | mdpi.com |

| Aminopyrimidine-2,4-diones | - | 4-methoxy phenyl | Bulky group led to unfavorable orientation and limited hydrophobic interactions. nih.gov | nih.gov |

The electronic properties of substituents on the pyrimidine ring are crucial determinants of biological activity.

Electron-Donating Groups (EDGs): The presence of EDGs, such as methoxy (B1213986) (-OCH₃), can enhance biological activity. In a series of 5-aryl ethylidene aminopyrimidine-2,4-diones, compounds with a methoxy group showed high cytotoxicity. nih.gov Similarly, the cyclization of a pyrimidine backbone into a pteridine (B1203161) moiety having a methoxy group at the para position of an aryl substituent showed higher cytotoxic activity against the MDA-MB-231 cell line. nih.gov SAR analysis of pyridodipyrimidine derivatives revealed that those carrying electron-releasing groups exhibited better oedema inhibitory effects than those with electron-withdrawing groups. rsc.org

Electron-Withdrawing Groups (EWGs): The effect of EWGs can be context-dependent. In some cases, the introduction of an EWG, such as a nitro group, on a substituted aryl moiety decreased cytotoxic activity. nih.gov Similarly, the presence of two nitro groups at the para position of aryl moieties had a negative impact on anticancer activity. nih.gov However, in other studies, the addition of an EWG like trifluoromethyl (–CF₃) to a pyrimidine-based compound led to a significant improvement in the hydrogen bond strength with target residues, resulting in enhanced binding affinity. scielo.brresearchgate.net Studies on DHPMs suggested that maximum cytotoxic activity might be achieved with substituents having low electron-donating or low electron-withdrawing ability. mdpi.com The presence of halogens like bromo, chloro, and fluoro substituents can also be critical for biological activity and bioavailability. nih.gov

Table 2: Influence of Electronic Groups on Biological Activity

| Compound Series | Substituent Type | Substituent Example | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 5-aryl ethylidene aminopyrimidine-2,4-diones | Electron-Donating | -OCH₃ | Showed higher cytotoxicity. nih.gov | nih.gov |

| Pyridodipyrimidine derivatives | Electron-Donating | - | Exhibited better oedema inhibitory effects. rsc.org | rsc.org |

| 5-aryl ethylidene aminopyrimidine-2,4-diones | Electron-Withdrawing | -NO₂ | Decreased cytotoxic activity. nih.gov | nih.gov |

| Pyrimidine-based metalloproteinase-7 inhibitors | Electron-Withdrawing | -CF₃ | Improved hydrogen bond strength and binding affinity. scielo.brresearchgate.net | scielo.brresearchgate.net |

| 3,4-dihydropyrimidin-2(1H)-ones | Low Electron-Donating/Withdrawing | 4-bromo phenyl | Contributed to augmenting activity. mdpi.com | mdpi.com |

The specific placement of substituents on the pyrimidine ring and the resulting steric hindrance are vital for activity. The pyrimidine ring has electron-deficient positions at C2, C4, and C6, making them susceptible to nucleophilic substitution, while the C5 position is less electron-deficient and more amenable to electrophilic substitution. wikipedia.orgslideshare.net

In SAR studies of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, a regioisomeric analogue where the carboxamide and other substituents were rearranged showed a significant decrease in potency, highlighting the importance of the substitution pattern. nih.gov The study also showed that substitution at the 4-position of a morpholine (B109124) ring attached to the pyrimidine was less favorable, and replacing the morpholine with a smaller dimethylamine (B145610) group increased activity, suggesting that the original group might be too polar or experience steric hindrance in the binding pocket. nih.gov The lack of activity in pyrimidine derivatives lacking electron-withdrawing substituents further underscores the importance of the electronic environment of the ring. acs.org

Role of the Pyrimidine Core in Activity

The pyrimidine ring itself is a privileged scaffold in medicinal chemistry, largely due to its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl group. nih.gov Its inherent chemical properties are fundamental to its biological function.

The nitrogen atoms at positions 1 and 3 are key to the pyrimidine's chemical character. They make the ring π-deficient, which influences its reactivity. wikipedia.org Quaternization of one or both nitrogen atoms significantly enhances the reactivity of the pyrimidine ring towards nucleophiles. wur.nl This increased susceptibility can facilitate reactions that would otherwise require harsh conditions. wur.nl

In a study of NAPE-PLD inhibitors, replacing the pyrimidine core with a pyridine (B92270) ring (removing the N1 or N3 nitrogen) or a triazine (adding another nitrogen) was investigated. nih.gov The removal of the N3 nitrogen (referred to as X2-nitrogen in the study) led to a 10-fold drop in potency, suggesting this nitrogen may form a critical hydrogen bond with the target protein. nih.gov Conversely, removal of the N1 nitrogen did not have as strong an effect. nih.gov The triazine analogue was completely inactive, indicating that the pyrimidine scaffold was optimal for activity. nih.gov

The 4-amino group is a common and often essential feature in many biologically active pyrimidine derivatives, including kinase inhibitors. rsc.orgnih.gov The 2,4-diaminopyrimidine (B92962) core is a key scaffold for inhibitors of mutant EGFR kinases. nih.gov

Studies on inhibitors of Shiga toxin 1 highlighted the critical importance of an amino group on the pyrimidine ring. nih.gov In this research, shifting the amino group from the 6-position (analogous to the 4-position in a simple pyrimidine) or replacing it with other groups drastically decreased inhibitory power. nih.gov Similarly, SAR studies on pyrimidine derivatives as bone anabolic agents identified that a free amino group at the C2-position was crucial for potent activity. nih.gov The development of 4-aminopyridines as a versatile pharmacophore underscores the strategic importance of placing an amino group at the C4 position. researchgate.net Facile modification at the C4 position of pyrimidine nucleosides, including the introduction of various amines, is a common strategy for creating libraries of potentially active compounds. nih.gov

Preclinical Pharmacological Investigations in Vitro and Animal Models

In Vitro Metabolic Stability and Metabolite Identification

No data is available regarding the metabolic stability of 2,5,6-trimethylpyrimidin-4-amine in microsomal or other in vitro systems.

Microsomal Stability Assays

Information on the half-life or intrinsic clearance of this compound in liver microsomes from any preclinical species is not available in published literature.

Identification of Metabolic Pathways

There are no published studies identifying the metabolic pathways or major metabolites of this compound.

In Vivo Efficacy Studies in Disease Models (Excluding Human Clinical Data)

No in vivo studies demonstrating the efficacy of this compound in any disease models have been found in the public record.

Antitumor Efficacy in Murine Xenograft Models

There is no available data from studies evaluating the antitumor effects of this compound in murine xenograft models.

Studies in Other Relevant Animal Models

No efficacy studies for this compound in other animal models for any therapeutic area have been identified.

Pharmacokinetic Characterization in Preclinical Species

The pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), have not been reported in any preclinical species.

Due to the absence of publicly available scientific literature and data regarding the preclinical pharmacological investigations of the specific chemical compound this compound, an article detailing its absorption, distribution, and excretion pathways cannot be generated.

Extensive searches for "this compound" and its potential pharmacokinetic properties, including absorption, distribution, and excretion, did not yield any specific in vitro or animal model studies. The search results were primarily for a different isomer, 4,5,6-trimethylpyrimidin-2-amine (B1281070), or provided general information on pyrimidine (B1678525) metabolism, which is insufficient for a detailed report on the specified compound.

Without access to research findings, it is not possible to create the requested scientifically accurate article with data tables as per the provided outline.

Analytical Method Development and Characterization for Research Purposes

Chromatographic Techniques for Compound Quantification in Research Matrices

Chromatographic separation is a cornerstone of modern analytical chemistry, enabling the isolation and quantification of individual components from a mixture. For a moderately polar and basic compound like 2,5,6-Trimethylpyrimidin-4-amine, liquid chromatography and gas chromatography are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including pyrimidine (B1678525) derivatives. The analysis of pyrimidine compounds is frequently carried out using reversed-phase HPLC. nih.gov

For the quantification of this compound, a reversed-phase HPLC method would likely be the primary choice. The separation is typically achieved on C8 or C18 stationary phases. nih.gov Given the basic nature of the amino group, peak tailing can be a challenge due to the interaction with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, end-capped columns or the use of a mobile phase with a suitable buffer and pH are crucial. An acidic mobile phase, such as a phosphate (B84403) or acetate (B1210297) buffer, can protonate the amine, improving peak shape and retention. nih.govnih.gov The addition of an organic modifier, such as acetonitrile (B52724) or methanol, is used to control the retention time. nih.gov Detection is commonly performed using a UV detector, as the pyrimidine ring system is expected to have a significant UV absorbance. nist.gov

Table 1: Representative HPLC Parameters for Analysis of an Aminopyrimidine Compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 3.5) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the sensitive and selective detection of MS. However, the direct analysis of amines by GC can be problematic due to their polarity and potential for adsorption onto the column, leading to poor peak shape and reproducibility. researchgate.net For a compound like this compound, derivatization is often a necessary step to increase its volatility and thermal stability, and to improve its chromatographic behavior. researchgate.net

Common derivatization reagents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). researchgate.net The resulting derivatives are more volatile and less polar, making them amenable to GC separation. The mass spectrometer provides detailed structural information, aiding in peak identification and purity assessment. Electron ionization (EI) is a common ionization technique used in GC-MS. spectrabase.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, so a method developed for HPLC can often be transferred to a UPLC system with appropriate adjustments to flow rate and gradient conditions. For the analysis of this compound, a UPLC method would offer the advantage of higher throughput, which is particularly beneficial in research settings where large numbers of samples may need to be analyzed. The use of UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) would provide the highest level of sensitivity and selectivity. chemicalbook.comchemicalbook.com

Method Validation for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. spectrabase.com For research applications, key validation parameters ensure the reliability and accuracy of the generated data.

Linearity, Sensitivity, and Reproducibility

Linearity: The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte. spectrabase.com This is typically evaluated by analyzing a series of standard solutions of this compound at different concentrations. The data is then plotted as signal response versus concentration, and a linear regression is performed. A correlation coefficient (R²) close to 1.0 indicates good linearity. nist.gov

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. chemicalbook.com For HPLC and UPLC methods, these are often determined by the signal-to-noise ratio, with an S/N of 3 typically used for LOD and 10 for LOQ.

Reproducibility: Reproducibility, or precision, refers to the closeness of agreement between repeated measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. chemicalbook.com Intra-day precision is assessed by performing the analysis multiple times on the same day, while inter-day precision is determined by repeating the analysis on different days. chemicalbook.com

Table 2: Representative Method Validation Data for an Aminopyrimidine HPLC Assay

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Intra-day Precision (RSD) | < 2% |

| Inter-day Precision (RSD) | < 3% |

Robustness and Selectivity

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. chemicalbook.com For an HPLC method, this could involve intentionally altering the mobile phase composition, pH, flow rate, or column temperature to assess the impact on the results. A robust method will show minimal changes in resolution, retention time, and quantification when subjected to these minor variations.

Selectivity: Selectivity, or specificity, is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. spectrabase.com In HPLC, this is often demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry can further confirm the selectivity of the method.

Potential Applications and Broader Research Impact

Chemical Building Blocks for Complex Molecular Synthesis

The structure of 2,5,6-trimethylpyrimidin-4-amine, featuring a reactive amine group and a stable aromatic pyrimidine (B1678525) core, makes it a valuable starting material or intermediate in the synthesis of more complex molecules. The pyrimidine ring system is a common scaffold in numerous biologically active compounds, and the amino group provides a convenient handle for further chemical modifications.

Research has demonstrated the use of the this compound core in the generation of more elaborate molecular architectures. For instance, it has been utilized as a precursor in the synthesis of N-butyl-2,5,6-trimethylpyrimidin-4-amine. vu.lt This transformation highlights the reactivity of the amine group and the stability of the trimethyl-pyrimidine scaffold under certain reaction conditions. Such derivatization is a fundamental strategy in organic synthesis for creating libraries of related compounds for further investigation.

The general utility of aminopyrimidines as building blocks is well-established. They can participate in a variety of chemical reactions, including nucleophilic substitution, condensation, and cross-coupling reactions, to introduce new functional groups and build molecular complexity. These reactions are foundational in the creation of novel compounds with desired chemical and physical properties.

Probes and Ligands for Biochemical and Cellular Research

The potential for this compound and its derivatives to serve as ligands is underscored by the numerous examples of substituted pyrimidines that bind to specific biological targets. These interactions are often the basis for the development of molecular probes to study cellular processes or as ligands to affinity purify proteins. The trimethyl substitution pattern of this compound could offer specific steric and electronic properties that may lead to selective binding to certain protein targets. Further research would be necessary to explore these potential applications.

Scaffolds in Medicinal Chemistry Drug Discovery (Pre-clinical Focus)

The most significant documented potential of this compound lies in its application as a scaffold in medicinal chemistry, particularly in the preclinical stages of drug discovery. The pyrimidine core is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs.

A notable example of the use of this compound is in the development of phosphodiesterase 10 (PDE10) inhibitors. A patent discloses the synthesis of triazolo compounds as PDE10 inhibitors, where this compound is explicitly mentioned as a reactant in the synthesis of a key intermediate. google.com PDE10 is a target for the treatment of various central nervous system disorders, including schizophrenia and Huntington's disease. The use of this compound in this context demonstrates its value in constructing molecules with potential therapeutic applications.

Furthermore, a Chinese patent also lists this compound in the context of pyrimidine derivatives with potential biological activities. google.com The general importance of the pyrimidine scaffold in medicinal chemistry is vast, with derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this compound provides a unique starting point for the design and synthesis of novel drug candidates.

Table 1: Investigational and Preclinical Applications of Pyrimidine Scaffolds

| Application Area | Target Class/Molecule | Research Focus |

| Neurodegenerative Disorders | Phosphodiesterase 10 (PDE10) | Synthesis of inhibitors for CNS disorders google.com |

| General Medicinal Chemistry | Various biological targets | Synthesis of pyrimidine derivatives with potential therapeutic properties google.com |

Applications in Material Science and Optics Research

Currently, there is a lack of specific research demonstrating the application of this compound in material science and optics. The properties of organic materials are highly dependent on their molecular structure, including factors like aromaticity, polarizability, and the ability to self-assemble.